2-(N-METHYL4-METHYLBENZENESULFONAMIDO)-N-(PYRIDIN-4-YL)ACETAMIDE
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Overview
Description
2-(N-METHYL4-METHYLBENZENESULFONAMIDO)-N-(PYRIDIN-4-YL)ACETAMIDE is an organic compound with a complex chemical structure. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. The compound’s unique properties make it a valuable subject of study for various industrial and academic purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-METHYL4-METHYLBENZENESULFONAMIDO)-N-(PYRIDIN-4-YL)ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-methylbenzenesulfonyl chloride with methylamine to form methyl 4-methylbenzenesulfonamide. This intermediate is then reacted with pyridine-4-carboxylic acid to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies ensures high yield and purity of the final product. Quality control measures, including chromatography and spectroscopy, are employed to monitor the synthesis process and verify the compound’s structure and composition .
Chemical Reactions Analysis
Types of Reactions
2-(N-METHYL4-METHYLBENZENESULFONAMIDO)-N-(PYRIDIN-4-YL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Ammonia, amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
2-(N-METHYL4-METHYLBENZENESULFONAMIDO)-N-(PYRIDIN-4-YL)ACETAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-(N-METHYL4-METHYLBENZENESULFONAMIDO)-N-(PYRIDIN-4-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as a selective inhibitor of cyclooxygenase-2 (COX-2), reducing inflammation and pain.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(4-methylphenylsulfonamido)acetate
- N-(4-methylphenyl)sulfonylglycine methyl ester
- Methyl 2-(4-methylphenyl)sulfonylaminoacetate
Uniqueness
2-(N-METHYL4-METHYLBENZENESULFONAMIDO)-N-(PYRIDIN-4-YL)ACETAMIDE stands out due to its unique combination of a sulfonamide group and a pyridine ring. This structural feature contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
2-[methyl-(4-methylphenyl)sulfonylamino]-N-pyridin-4-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S/c1-12-3-5-14(6-4-12)22(20,21)18(2)11-15(19)17-13-7-9-16-10-8-13/h3-10H,11H2,1-2H3,(H,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTQHWCDUOQAYSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)CC(=O)NC2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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